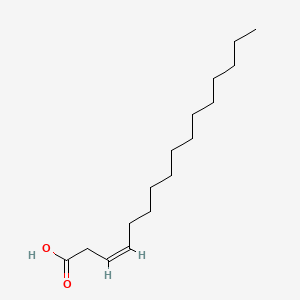
(E)-3-Hexadecenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Hexadecenoic acid is a long-chain unsaturated fatty acid with the molecular formula C16H30O2 It is characterized by the presence of a double bond between the third and fourth carbon atoms in the trans configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hexadecenoic acid typically involves the use of olefin metathesis or Wittig reaction. In the olefin metathesis method, a catalyst such as Grubbs’ catalyst is used to facilitate the exchange of alkylidene groups between alkenes, resulting in the formation of the desired unsaturated fatty acid. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
In the Wittig reaction, a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. For the synthesis of this compound, a suitable phosphonium ylide and a long-chain aldehyde are used as starting materials. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the trans isomer.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound in large quantities. The microorganisms are engineered to express specific enzymes that catalyze the formation of this compound from simple carbon sources. This method is advantageous due to its sustainability and cost-effectiveness.
化学反応の分析
Types of Reactions
(E)-3-Hexadecenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone. The oxidation of this compound typically results in the formation of shorter-chain carboxylic acids and aldehydes.
Reduction: Catalytic hydrogenation can be used to reduce the double bond in this compound, yielding hexadecanoic acid.
Substitution: Halogenation reactions can be performed using halogens like bromine or chlorine, leading to the formation of halogenated derivatives of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst at elevated pressure and temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Shorter-chain carboxylic acids and aldehydes.
Reduction: Hexadecanoic acid.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
(E)-3-Hexadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical compounds.
Biology: This compound is studied for its role in cell membrane structure and function. It is also used in the study of lipid metabolism and signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties. It is also explored for its role in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and surfactants. Its unique chemical properties make it suitable for various industrial applications, including the formulation of cosmetics and personal care products.
作用機序
The mechanism of action of (E)-3-Hexadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with various membrane proteins and enzymes, modulating their activity. The compound also participates in signaling pathways by serving as a precursor for bioactive lipid mediators. These mediators play crucial roles in inflammation, immune response, and cellular communication.
類似化合物との比較
(E)-3-Hexadecenoic acid can be compared with other unsaturated fatty acids such as oleic acid, linoleic acid, and palmitoleic acid. While all these compounds share the presence of double bonds in their structures, this compound is unique due to the position and configuration of its double bond. This unique feature imparts distinct chemical and biological properties to the compound.
List of Similar Compounds
- Oleic acid (C18H34O2)
- Linoleic acid (C18H32O2)
- Palmitoleic acid (C16H30O2)
特性
CAS番号 |
75730-20-0 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC名 |
(Z)-hexadec-3-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13- |
InChIキー |
PCBKWKNYISJGPJ-YPKPFQOOSA-N |
異性体SMILES |
CCCCCCCCCCCC/C=C\CC(=O)O |
正規SMILES |
CCCCCCCCCCCCC=CCC(=O)O |
melting_point |
53 - 54 °C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


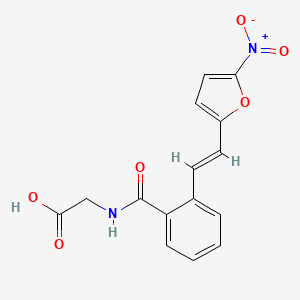
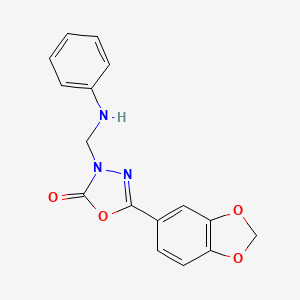

![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
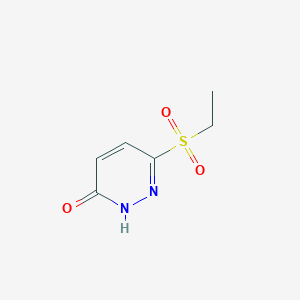

![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)


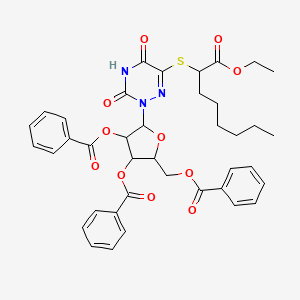
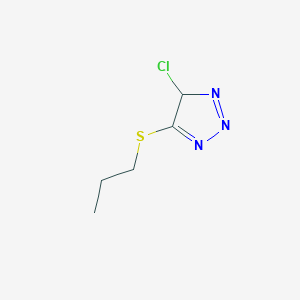
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
